molecular formula C14H17N5O3S B2359699 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone CAS No. 878701-61-2

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Cat. No.: B2359699
CAS No.: 878701-61-2
M. Wt: 335.38
InChI Key: ZEYDBLFDLBPKIP-UHFFFAOYSA-N
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Description

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Morpholinoethanone Addition: Finally, the thioether is reacted with morpholinoethanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-1H-tetrazole: Lacks the thioether and morpholine components.

    2-(1H-tetrazol-5-yl)thioethanol: Lacks the methoxyphenyl and morpholine components.

    Morpholinoethanone derivatives: Lacks the tetrazole and methoxyphenyl components.

Uniqueness

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is unique due to its combination of a tetrazole ring, a thioether linkage, and a morpholine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-21-12-4-2-3-11(9-12)19-14(15-16-17-19)23-10-13(20)18-5-7-22-8-6-18/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDBLFDLBPKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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